- Process for preparation of main ring of quinolone, China, , ,
Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Moxifloxacin Impurity 1
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
- インチ: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
- InChIKey: FGICMAMEHORFNK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC
計算された属性
- せいみつぶんしりょう: 311.07700
じっけんとくせい
- PSA: 48.30000
- LogP: 2.93040
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C988795-50mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 50mg |
$322.00 | 2023-05-18 | ||
TRC | C988795-250mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 250mg |
$1355.00 | 2023-05-18 | ||
Chemenu | CM328528-10g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 10g |
$3077 | 2024-07-19 | |
1PlusChem | 1P00GXY5-100mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 100mg |
$528.00 | 2024-04-19 | |
A2B Chem LLC | AH89693-25mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25mg |
$159.00 | 2024-07-18 | |
TRC | C988795-25mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 25mg |
$173.00 | 2023-05-18 | ||
A2B Chem LLC | AH89693-100mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 100mg |
$481.00 | 2024-07-18 | |
Chemenu | CM328528-25g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25g |
$6154 | 2024-07-19 | |
TRC | C988795-10mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 10mg |
$ 81.00 | 2023-09-08 | ||
TRC | C988795-100mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 100mg |
$603.00 | 2023-05-18 |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,
ごうせいかいろ 3
- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,
ごうせいかいろ 4
- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterialsJournal of Medicinal Chemistry, 1988, 31(5), 991-1001,
ごうせいかいろ 5
- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acidsLiebigs Annalen der Chemie, 1987, (1), 29-37,
ごうせいかいろ 6
- Process for the preparation of dihydroquinolone carboxylates, China, , ,
ごうせいかいろ 7
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
ごうせいかいろ 8
1.2 Solvents: Dimethyl sulfoxide
- Diethyl Malonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
ごうせいかいろ 9
- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,
ごうせいかいろ 10
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,
ごうせいかいろ 11
- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activityJournal of Medicinal Chemistry, 1992, 35(1), 198-200,
ごうせいかいろ 12
- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,
ごうせいかいろ 13
ごうせいかいろ 14
- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitorsHuaxue Xuebao, 2014, 72(8), 906-913,
ごうせいかいろ 15
- Product subclass 3: enol ethersScience of Synthesis, 2008, 32, 589-756,
ごうせいかいろ 16
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
- Process for preparation of quinolone main ring compounds, China, , ,
ごうせいかいろ 17
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
- Diethyl malonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
ごうせいかいろ 18
- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,
ごうせいかいろ 19
- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)
- (dimethoxymethyl)dimethylamine
- Ethyl potassium malonate
- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester
- cyclopropanamine
- Ethyl 3-(N,N-dimethylamino)acrylate
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Esterに関する追加情報
1-Cyclopropyl-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester (CAS No. 94242-51-0)
The compound 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS No. 94242-51-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique quinoline skeleton, which serves as a versatile platform for various functional groups. The presence of a cyclopropyl group and trifluoromethyl substituents at positions 6, 7, and 8 further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the potential of this compound as a building block for drug discovery. The quinoline core is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The trifluoromethyl groups contribute to the molecule's lipophilicity and stability, making it an ideal candidate for designing drugs with improved pharmacokinetic profiles. Additionally, the cyclopropyl group introduces strain and rigidity into the molecule, which can enhance selectivity towards specific biological targets.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts alkylation, trifluorination, and esterification reactions. The use of transition metal catalysts, such as palladium complexes, has been reported to facilitate key steps in its construction. Researchers have also explored alternative routes using microwave-assisted synthesis to improve reaction efficiency and reduce production time.
From a materials science perspective, this compound exhibits interesting electronic properties due to its conjugated π-system. Studies have shown that it can act as a precursor for the synthesis of advanced materials, such as organic semiconductors and light-emitting polymers. Its ability to form self-assembled monolayers (SAMs) has also been investigated for applications in nanotechnology and surface engineering.
One of the most promising applications of this compound lies in its potential as an antimicrobial agent. Preclinical studies have demonstrated that it exhibits potent activity against a range of bacterial and fungal pathogens. The trifluoromethyl groups are believed to play a critical role in disrupting microbial cell membranes, while the quinoline core contributes to its broad-spectrum activity.
Furthermore, this compound has shown potential in the field of cancer therapy. Preclinical models have revealed that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways, such as the MAPK/ERK pathway. Its ability to cross the blood-brain barrier (BBB) makes it particularly attractive for treating brain tumors.
In terms of environmental impact, this compound has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. However, further research is needed to assess its long-term effects on aquatic ecosystems.
The development of this compound has also led to advancements in analytical techniques for its characterization. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structure and purity. Researchers have also employed computational methods, such as density functional theory (DFT), to study its electronic properties and reactivity.
In conclusion, 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS No. 94242-51-0) is a multifaceted compound with significant potential in drug discovery, materials science, and biotechnology. Its unique structure and functional groups make it a valuable tool for addressing complex scientific challenges across various disciplines.
94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) 関連製品
- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)
- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)
- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)